![molecular formula C9H12O6 B569160 (+)-5,6-O-Isopropylidene-L-ascorbic acid CAS No. 15042-01-0](/img/structure/B569160.png)
(+)-5,6-O-Isopropylidene-L-ascorbic acid
Overview
Description
(+)-5,6-O-Isopropylidene-L-ascorbic acid (IPA-L-Ascorbic Acid) is an organic compound that is an isomer of L-ascorbic acid (vitamin C). It is a powerful antioxidant that has applications in scientific research, biochemistry, and physiology. IPA-L-Ascorbic Acid has been studied for its effects on cell growth, gene expression, and other biochemical processes. In
Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have utilized 5,6-isopropylidene-L-ascorbic acid as a starting material to create novel L-ascorbic acid derivatives. These derivatives are then reacted with metal ions to create complexes with unique characteristics and properties .
Organic Synthesis Catalyst
This compound has been used in organic synthesis, particularly in a DBU-catalysed one-pot synthesis of tetramic acid derivatives from 5,6-O-isopropylidene ascorbic acid .
Prodrug Development
5,6-Isopropylidene-L-ascorbic acid has been reported to exhibit physicochemical and biological properties ideal for prodrug development of Vitamin C and its derivatives .
Pharmaceutical Research
The compound is listed with its technical specifications and applications in pharmaceutical research, suggesting its use in the development of new drugs and therapies .
Preparation Technology
There is a patented preparation technology for 5,6-O-isopropylidene-L-ascorbic acid, indicating its importance in chemical manufacturing and industrial applications .
Mechanism of Action
Target of Action
As a derivative of l-ascorbic acid (vitamin c), it may share some of the same targets, such as enzymes involved in collagen synthesis and immune cells .
Mode of Action
It can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues .
Biochemical Pathways
L-ascorbic acid is involved in several biochemical pathways, including collagen synthesis, carnitine synthesis, and neurotransmitter synthesis. It also plays a role in immune function and the metabolism of cholesterol .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
L-ascorbic acid is known to play a crucial role in the synthesis of collagen, a protein that provides structure and strength to tissues. It also acts as an antioxidant, neutralizing harmful free radicals and reducing oxidative stress .
Action Environment
Factors such as temperature, ph, and light exposure can affect the stability and efficacy of many compounds, including l-ascorbic acid .
properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUQBFHDHCZAD-MHTLYPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-5,6-O-Isopropylidene-L-ascorbic acid |
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